molecular formula C3H3F2N3O B1458242 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine CAS No. 1597679-65-6

5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1458242
CAS No.: 1597679-65-6
M. Wt: 135.07 g/mol
InChI Key: HUTOZEAHMLMCRX-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms within a five-membered ring. The presence of the difluoromethyl group in this compound enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of histone deacetylase 6 (HDAC6). This compound interacts with various enzymes, proteins, and other biomolecules, primarily through its difluoromethyl group, which facilitates strong binding interactions. The inhibition of HDAC6 by this compound is essentially irreversible, making it a potent and selective inhibitor . This interaction is significant because HDAC6 is involved in numerous cellular processes, including gene expression regulation and protein degradation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDAC6 by this compound leads to the accumulation of acetylated proteins, which can alter cell signaling and gene expression patterns . Additionally, this compound has been shown to affect cellular metabolism by influencing the activity of metabolic enzymes and pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The difluoromethyl group of the compound binds to the active site of HDAC6, leading to enzyme inhibition. This binding interaction is facilitated by the strong anionic zinc coordination of the difluoromethyl group, which results in the irreversible inhibition of HDAC6 . Furthermore, this compound can influence gene expression by altering the acetylation status of histones and other proteins involved in transcriptional regulation.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various experimental conditions, allowing for sustained inhibition of HDAC6 over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and protein acetylation patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits HDAC6 without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular apoptosis and organ damage. These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in key metabolic processes . For example, the inhibition of HDAC6 by this compound can affect the acetylation status of metabolic enzymes, thereby altering their activity and the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound within specific tissues and cells are influenced by its interactions with transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with HDAC6 and other cytoplasmic proteins . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct it to its site of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine typically involves the formation of the oxadiazole ring followed by the introduction of the difluoromethyl group. One common method involves the cyclization of appropriate hydrazides with carbon disulfide, followed by oxidation to form the oxadiazole ring. The difluoromethyl group can be introduced using difluorocarbene reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research applications .

Biological Activity

5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine, often referred to as DFMO, has garnered significant attention in the field of medicinal chemistry due to its potent biological activities. This compound is primarily recognized for its role as an inhibitor of histone deacetylase 6 (HDAC6), which is implicated in various cellular processes including cancer progression and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of DFMO, including its mechanism of action, biochemical properties, and potential therapeutic applications.

DFMO functions as a mechanism-based inhibitor of HDAC6. The difluoromethyl group enhances its binding affinity to the enzyme's active site, leading to irreversible inhibition. This interaction disrupts the normal deacetylation process of histones and non-histone proteins, resulting in altered gene expression and cellular signaling pathways.

Key Mechanistic Insights:

  • Binding Affinity: DFMO shows a high selectivity for HDAC6 over other HDAC isoforms, with a reported IC50 value of approximately 0.531 μM against HDAC6 .
  • Slow-Binding Kinetics: The compound exhibits slow-binding kinetics, forming a stable enzyme-inhibitor complex through an enzyme-catalyzed ring opening reaction .
  • Zinc Coordination: The difluoromethyl group interacts with zinc ions in the active site, facilitating strong binding and leading to the inhibition of HDAC6 activity .

DFMO has been characterized by its ability to modulate various biochemical pathways:

  • Histone Acetylation: Inhibition of HDAC6 leads to increased acetylation of tubulin and other proteins, which is crucial for cellular functions such as cytoskeletal integrity and signaling .
  • Cellular Effects: DFMO influences cell proliferation and survival by altering the expression of genes involved in these processes. It has shown potential in reducing tumor growth in various cancer models .

Case Studies:

  • Cancer Models: In vitro studies have demonstrated that DFMO can inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Neurodegenerative Diseases: Research indicates that DFMO's inhibition of HDAC6 may offer therapeutic benefits in conditions like multiple sclerosis and Alzheimer's disease by promoting neuroprotective effects through enhanced protein acetylation .

Applications in Scientific Research

DFMO's unique properties make it a valuable compound for various applications:

  • Drug Development: Its selectivity for HDAC6 positions it as a candidate for developing targeted therapies in oncology and neurology .
  • Biochemical Research: As a tool compound, DFMO is utilized to study the role of histone deacetylases in epigenetic regulation and cellular dynamics .

Summary Table: Biological Activity Overview

Property Details
Compound Name This compound (DFMO)
Target Histone Deacetylase 6 (HDAC6)
IC50 Against HDAC6 ~0.531 μM
Mechanism Irreversible inhibition via enzyme-catalyzed ring opening
Cellular Effects Increased acetylation of proteins; modulation of cell signaling
Therapeutic Potential Cancer treatment; neuroprotection

Properties

IUPAC Name

5-(difluoromethyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F2N3O/c4-1(5)2-7-8-3(6)9-2/h1H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTOZEAHMLMCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(O1)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597679-65-6
Record name 5-(difluoromethyl)-1,3,4-oxadiazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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